molecular formula C12H3Cl5O2 B1596657 1,2,4,7,8-Pentachlorodibenzo-P-dioxin CAS No. 58802-08-7

1,2,4,7,8-Pentachlorodibenzo-P-dioxin

Cat. No.: B1596657
CAS No.: 58802-08-7
M. Wt: 356.4 g/mol
InChI Key: QUPLGUUISJOUPJ-UHFFFAOYSA-N
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Description

1,2,4,7,8-Pentachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD), a class of highly toxic and persistent environmental pollutants. These compounds are known for their ability to bioaccumulate in the food chain and pose significant health risks to humans and wildlife.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,7,8-Pentachlorodibenzo-P-dioxin is typically synthesized through the chlorination of phenols or other aromatic compounds under controlled conditions. The reaction involves multiple steps, including the formation of intermediate compounds, which are then further chlorinated to achieve the desired pentachloro structure.

Industrial Production Methods: Industrial production of this compound is highly regulated due to its toxic nature. It is often produced as a by-product in the manufacturing of other chemicals, such as herbicides and pesticides, and in processes involving the incineration of waste materials.

Chemical Reactions Analysis

1,2,4,7,8-Pentachlorodibenzo-P-dioxin undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, typically using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, inert atmosphere.

  • Substitution: Nucleophiles such as amines or alcohols, polar solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Chloro-substituted phenols, ethers.

Scientific Research Applications

1,2,4,7,8-Pentachlorodibenzo-P-dioxin has been extensively studied in various scientific fields:

  • Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzo-p-dioxins and their environmental impact.

  • Biology: Investigated for its toxicological effects on living organisms, including its role in disrupting endocrine function and causing cancer.

  • Medicine: Studied for its potential use in understanding the mechanisms of dioxin toxicity and developing therapeutic interventions.

  • Industry: Used in the development of safer industrial processes and waste management practices to minimize the production of dioxins.

Mechanism of Action

1,2,4,7,8-Pentachlorodibenzo-P-dioxin exerts its toxic effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR translocates to the nucleus and activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. This can result in oxidative stress, DNA damage, and disruption of normal cellular functions.

Molecular Targets and Pathways Involved:

  • Aryl hydrocarbon receptor (AhR)

  • Cytochrome P450 enzymes

  • Oxidative stress pathways

  • DNA repair mechanisms

Comparison with Similar Compounds

  • 1,2,3,7,8-Pentachlorodibenzo-P-dioxin

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin

  • 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin

Properties

IUPAC Name

1,2,4,7,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPLGUUISJOUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074067
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58802-08-7
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58802-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,7,8-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W411W6AKOM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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